molecular formula C21H21N3O2S B2988063 4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine CAS No. 339019-30-6

4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine

Katalognummer: B2988063
CAS-Nummer: 339019-30-6
Molekulargewicht: 379.48
InChI-Schlüssel: CXYOAMSUWCRZNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine: is a complex organic compound characterized by its unique molecular structure, which includes a morpholine ring, a pyrimidinyl group, and a phenylsulfanyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine typically involves multiple steps, starting with the preparation of the core pyrimidinyl structure. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyrimidinyl compound in the presence of a palladium catalyst. The phenylsulfanyl group can be introduced through a subsequent substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to handle large volumes of reactants and products efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The pyrimidinyl ring can be reduced to form a pyrimidinylamine derivative.

  • Substitution: : The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : 4-{6-[(3-Methoxyphenyl)sulfoxyl]-2-phenyl-4-pyrimidinyl}morpholine or 4-{6-[(3-Methoxyphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine.

  • Reduction: : 4-{6-[(3-Methoxyphenyl)amino]-2-phenyl-4-pyrimidinyl}morpholine.

  • Substitution: : Various substituted morpholines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine is a heterocyclic compound with a pyrimidine ring, a morpholine moiety, and a sulfanyl group attached to a methoxyphenyl substituent. It has a molecular formula of C21H21N3O2S and a molecular weight of approximately 379.48 g/mol. This compound has potential biological activities, particularly in medicinal chemistry, and has shown promise in cancer research.

Scientific Research Applications

This compound's structure suggests it could inhibit specific protein kinases, which are important in the regulation of cell growth and proliferation. Studies have indicated that similar compounds can modulate cellular signaling pathways, leading to anti-proliferative effects in various cancer cell lines.

Potential Applications

  • Cancer Research The compound has shown potential as an inhibitor of specific protein kinases, critical in regulating cell growth and proliferation. Studies on similar compounds have demonstrated the modulation of cellular signaling pathways, which results in anti-proliferative effects in various cancer cell lines.
  • Binding Affinity Studies Interaction studies are focused on the compound's binding affinity to various biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Structural Comparison

Compound NameStructure FeaturesBiological ActivityUniqueness
4-(6-(Phenylsulfinyl)-2-pyrimidinyl)morpholineContains a sulfinyl group instead of sulfanylModerate kinase inhibitionUnique due to methoxy substituent enhancing solubility
2-(3-Methoxyphenyl)-4-pyrimidinamineLacks morpholine; simpler structureAntitumor activityLacks the complex morpholine structure
6-(Methoxyphenyl)-2-thiophenecarboxamideFeatures thiophene instead of pyrimidineAntimicrobial propertiesDifferent heterocyclic framework

Wirkmechanismus

The exact mechanism by which 4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving binding to receptors or enzymes that play a role in biological processes.

Vergleich Mit ähnlichen Verbindungen

This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:

  • 4-(6-Phenyl-2-pyrimidinyl)morpholine

  • 4-(6-(3-Methoxyphenyl)-2-pyrimidinyl)morpholine

  • 4-(6-(2-Methoxyphenyl)-2-pyrimidinyl)morpholine

These compounds share the morpholine and pyrimidinyl core but differ in the substituents on the phenyl ring, leading to variations in their chemical and biological properties.

Biologische Aktivität

4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine is a heterocyclic compound with a complex molecular structure, which includes a pyrimidine ring, a morpholine moiety, and a sulfanyl group. Its molecular formula is C21H21N3O2S, with a molecular weight of approximately 379.48 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a protein kinase inhibitor.

Structural Characteristics

The unique structural features of this compound contribute significantly to its biological activity:

  • Pyrimidine Ring : Known for its role in various biological processes, including nucleic acid synthesis.
  • Morpholine Moiety : Enhances solubility and bioavailability.
  • Sulfanyl Group : Implicated in various biochemical interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific protein kinases involved in cell growth and proliferation, leading to anti-proliferative effects in various cancer cell lines. Notably, studies have demonstrated that similar compounds can modulate cellular signaling pathways, which is crucial for developing targeted cancer therapies.

The mechanism of action involves the inhibition of key signaling pathways that regulate cell cycle progression and apoptosis. This inhibition can lead to:

  • Cell Cycle Arrest : Preventing cancer cells from proliferating.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUniqueness
4-(6-(Phenylsulfinyl)-2-pyrimidinyl)morpholineContains a sulfinyl group instead of sulfanylModerate kinase inhibitionUnique due to methoxy substituent enhancing solubility
2-(3-Methoxyphenyl)-4-pyrimidinamineLacks morpholine; simpler structureAntitumor activityLacks the complex morpholine structure
6-(Methoxyphenyl)-2-thiophenecarboxamideFeatures thiophene instead of pyrimidineAntimicrobial propertiesDifferent heterocyclic framework

The presence of both the methoxy and sulfanyl groups in conjunction with the pyrimidine structure provides this compound with unique properties that may enhance its biological efficacy compared to similar compounds.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against specific cancer types.
  • Mechanistic Insights : Further investigation revealed that the compound activates apoptotic pathways while inhibiting the phosphorylation of key proteins involved in cell survival signaling.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a promising candidate for further development as an anticancer agent.

Q & A

Q. Basic: What are the established synthetic routes for 4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1: Condensation of a ketone intermediate (e.g., 1-(4-morpholinophenyl)ethanone) with a substituted benzaldehyde under basic conditions (e.g., NaOH in ethanol at 200°C) to form chalcone derivatives .
  • Step 2: Cyclization with guanidine nitrate in refluxing ethanol in the presence of lithium hydroxide to form the pyrimidine core .
  • Step 3: Functionalization of the pyrimidine ring with a 3-methoxyphenylsulfanyl group via nucleophilic aromatic substitution or thiol coupling reactions, typically using catalysts like Pd or Cu .
    Key Considerations: Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography or recrystallization .

Q. Basic: How is the molecular structure of this compound confirmed?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy: 1H and 13C NMR to verify substituent positions and connectivity. For example, the morpholine ring protons appear as a multiplet at δ 3.6–3.8 ppm, while the 3-methoxyphenyl group shows characteristic singlet integration for the OCH3 group .
  • X-ray Crystallography: Definitive proof of stereochemistry and bond angles. highlights the use of X-ray diffraction to resolve complex morpholine-containing structures .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. Advanced: How can synthetic yield be optimized for large-scale preparation?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening: Transition-metal catalysts (e.g., PdCl2 or CuI) for efficient thiol coupling reactions. notes that Cu-catalyzed systems reduce side products .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for cyclization steps .
  • Temperature Control: Reflux conditions (e.g., ethanol at 80°C) balance reaction speed and decomposition risks .
    Data Analysis: Use DOE (Design of Experiments) to identify critical parameters affecting yield .

Q. Advanced: What methodologies are recommended for evaluating its biological activity?

Methodological Answer:

  • In Vitro Assays:
    • Antimicrobial Testing: Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against bacterial/fungal strains .
    • Kinase Inhibition Studies: Use fluorescence-based assays (e.g., ADP-Glo™) to assess interactions with target enzymes .
  • Mechanistic Studies:
    • Molecular Docking: Employ software like AutoDock Vina to predict binding modes to protein targets (e.g., EGFR or COX-2) .
    • Cellular Apoptosis Assays: Flow cytometry with Annexin V/PI staining to evaluate cytotoxic effects .

Q. Advanced: How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified groups (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) and compare bioactivity .
  • Pharmacophore Modeling: Use tools like Schrödinger’s Phase to identify critical functional groups for activity .
  • Data Correlation: Statistical analysis (e.g., PCA or QSAR) to link structural features (e.g., logP, H-bond donors) with experimental IC50 values .

Q. Advanced: How can environmental surface interactions of this compound be studied?

Methodological Answer:

  • Adsorption Studies: Use quartz crystal microbalance (QCM) to measure binding to indoor surfaces (e.g., glass or polymers) under controlled humidity .
  • Microspectroscopic Imaging: Raman or FTIR microscopy to analyze surface reactivity and degradation products .
  • Oxidation Experiments: Expose the compound to ozone or NOx in environmental chambers and track byproducts via GC-MS .

Q. Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate) for intermediates .
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals of the final product .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) for analytical purity >95% .

Q. Advanced: How can stability under varying conditions be assessed?

Methodological Answer:

  • Thermal Stability: TGA (Thermogravimetric Analysis) to determine decomposition temperatures .
  • Photodegradation: Expose to UV light (λ = 254 nm) and monitor degradation via UV-Vis spectroscopy .
  • pH Stability: Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS .

Q. Advanced: How to resolve contradictions in biological or spectral data?

Methodological Answer:

  • Reproducibility Checks: Repeat assays with fresh batches to rule out synthesis variability .
  • Alternative Characterization: Use 2D NMR (e.g., COSY or HSQC) to resolve overlapping signals .
  • Cross-Validation: Compare bioactivity data across multiple cell lines or enzymatic assays to confirm target specificity .

Eigenschaften

IUPAC Name

4-[6-(3-methoxyphenyl)sulfanyl-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-25-17-8-5-9-18(14-17)27-20-15-19(24-10-12-26-13-11-24)22-21(23-20)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYOAMSUWCRZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC2=NC(=NC(=C2)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.